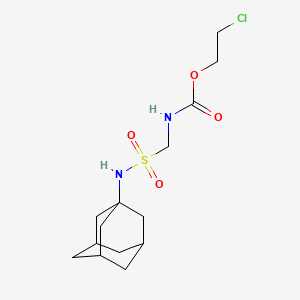
2-Chloroethyl methyl((tricyclo(3.3.1.1(sup 3,7))decylamino)sulfonyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate is a chemical compound with the molecular formula C14H23ClN2O4S and a molecular weight of 350.861 g/mol. This compound is known for its unique structure, which includes an adamantyl group, a sulfamoylmethyl group, and a carbamate group. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate typically involves the reaction of 2-chloroethanol with N-(1-adamantylsulfamoylmethyl)carbamate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and reactant concentrations to achieve high yields and purity.
化学反应分析
Types of Reactions
2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and alcohol.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Oxidizing and Reducing Agents: Agents such as potassium permanganate (oxidizing) or sodium borohydride (reducing) can be used, depending on the desired reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are the corresponding amine and alcohol.
科学研究应用
2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
作用机制
相似化合物的比较
Similar Compounds
2-chloroethyl N-(phenylsulfamoyl)carbamate: This compound has a phenyl group instead of an adamantyl group, which affects its chemical properties and reactivity.
2-chloroethyl N-(methylsulfamoyl)carbamate: The presence of a methyl group instead of an adamantyl group results in different biological activity and applications.
Uniqueness
2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate is unique due to the presence of the adamantyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where specific reactivity and stability are required.
属性
CAS 编号 |
116943-76-1 |
|---|---|
分子式 |
C14H23ClN2O4S |
分子量 |
350.9 g/mol |
IUPAC 名称 |
2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate |
InChI |
InChI=1S/C14H23ClN2O4S/c15-1-2-21-13(18)16-9-22(19,20)17-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,17H,1-9H2,(H,16,18) |
InChI 键 |
XWBDOMKCUBLPCT-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)CNC(=O)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)

![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)

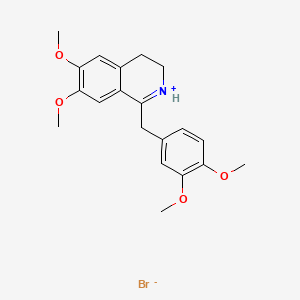
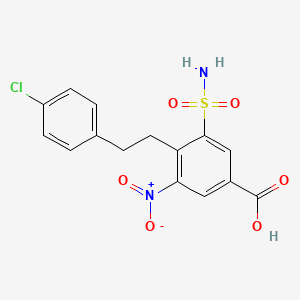
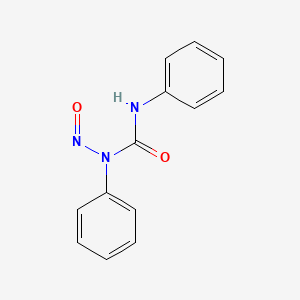
![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)

![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)
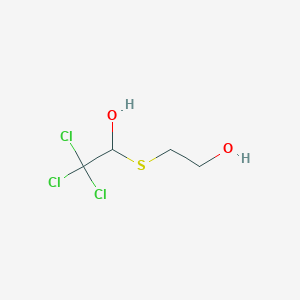
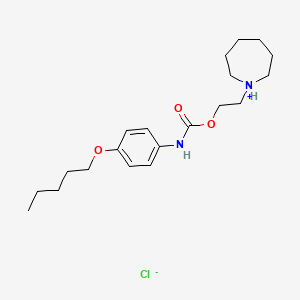
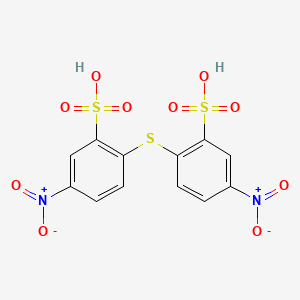
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)
